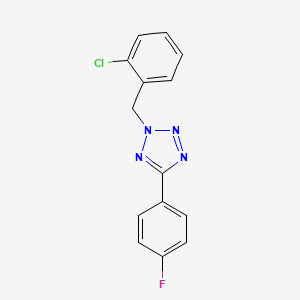

2-(2-氯苄基)-5-(4-氟苯基)-2H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the cycloaddition of azides with nitriles or the reaction of amides with azides. A specific method for synthesizing 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has not been directly reported in the provided papers, but similar compounds are synthesized through methods such as the cycloaddition reaction of azides with substituted benzyl compounds or via the reaction of substituted benzonitriles under certain conditions. These methods highlight the versatility of tetrazole synthesis, allowing for the introduction of various functional groups to achieve desired properties (Li Fu-gang, 2006).

Molecular Structure Analysis

Tetrazoles exhibit a planar ring structure that contributes to their stability and reactivity. X-ray crystallography studies of similar tetrazole derivatives reveal that the tetrazole rings are essentially planar, with the substituent phenyl rings showing no conjugation to the tetrazole groups, indicating that electronic effects through the ring are minimal. This planarity is crucial for the compound's interaction with biological targets and its chemical reactivity (B. Al-Hourani et al., 2015).

科学研究应用

结构分析和对接研究

四唑衍生物,包括与 2-(2-氯苄基)-5-(4-氟苯基)-2H-四唑 类似的结构,已通过 X 射线晶体学对其分子结构进行了广泛分析。研究表明,这些化合物表现出与芳环无共轭的平面四唑环,表明具有独特的电子特性。分子对接研究进一步证明了它们作为环氧合酶-2 (COX-2) 抑制剂的潜力,强调了它们在抗炎特性药物化学中的重要性 (Al-Hourani 等,2015).

氢键和质子给体能力

对 1-和 2-取代四唑的研究,包括该化合物的类似物,证明了它们与常规质子给体形成氢键的能力。此特性对于了解它们在各种化学环境中的行为至关重要,可能会影响它们的生物利用度和与生物靶标的相互作用 (Oparina 和 Trifonov,2013).

配位化学和发光

使用基于四唑的配体构建金属有机配位聚合物展示了四唑化合物在形成具有独特发光和磁行为的结构方面的多功能性。这为它们在材料科学中的应用开辟了道路,包括传感器和光电器件 (Sun 等,2013).

高能材料

四唑,特别是氟二硝基甲基取代的四唑,因其在高能材料中的潜力而被探索。它们的制备、结构表征和能量特性对于需要在各种条件下具有高输出和稳定性的材料的应用非常感兴趣 (Haiges 和 Christe,2015).

抗氧化剂特性

吲唑衍生物与四唑化合物具有相似的结构,已合成并测试了它们的抗氧化特性,表明四唑衍生物在促进具有抗氧化能力的治疗剂方面具有潜力 (Polo 等,2016).

作用机制

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in chemical reactions, its mechanism would depend on the specific reaction conditions .

安全和危害

未来方向

属性

IUPAC Name |

2-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4/c15-13-4-2-1-3-11(13)9-20-18-14(17-19-20)10-5-7-12(16)8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFYXYDSVPGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)